2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a propane-2-peroxol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol typically involves the introduction of the trimethylsilyl group to the phenyl ring, followed by the formation of the peroxide linkage. One common method involves the reaction of 3-hydroxyphenylpropane with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to oxidation conditions to form the peroxide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage to generate reactive oxygen species, which can then interact with cellular components. This compound may also act as a radical scavenger, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- Pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester
Uniqueness
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group and a peroxide linkage
Properties
CAS No. |
80841-11-8 |
---|---|
Molecular Formula |
C12H20O3Si |
Molecular Weight |
240.37 g/mol |
IUPAC Name |
[3-(2-hydroperoxypropan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-12(2,15-13)10-7-6-8-11(9-10)14-16(3,4)5/h6-9,13H,1-5H3 |
InChI Key |
SSDHELYAYCTLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O[Si](C)(C)C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.